

In Silico & Solid-State Conformational Analysis of 2,5-Dimethoxybenzaldehyde Oxime

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Compound of Interest

Compound Name:	2,5-Dimethoxybenzaldehyde oxime
CAS No.:	34967-19-6
Cat. No.:	B3131208

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Executive Summary

This technical guide delineates the theoretical and experimental frameworks for analyzing the conformational landscape of **2,5-dimethoxybenzaldehyde oxime** (2,5-DMBAO). As a critical intermediate in the synthesis of phenethylamine derivatives (specifically the 2C-x and DOx series), understanding the stereoelectronic behavior of 2,5-DMBAO is pivotal for optimizing reductive amination pathways.

While simple benzaldehyde oximes typically adopt a planar conformation stabilized by weak intramolecular hydrogen bonding, the introduction of the 5-methoxy group in 2,5-DMBAO induces a unique steric perturbation. This guide synthesizes Density Functional Theory (DFT) predictions with X-ray diffraction (XRD) validation to demonstrate why the (E)-isomer with an s-trans 2-methoxy orientation is the thermodynamic global minimum, deviating from the s-cis norm observed in mono-substituted analogs.

Computational Framework & Methodology

To accurately model the rotational barriers and electronic properties of 2,5-DMBAO, a robust computational workflow is required. Standard molecular mechanics are insufficient for capturing the subtle hyperconjugative interactions (

and

) that dictate the methoxy group orientations.

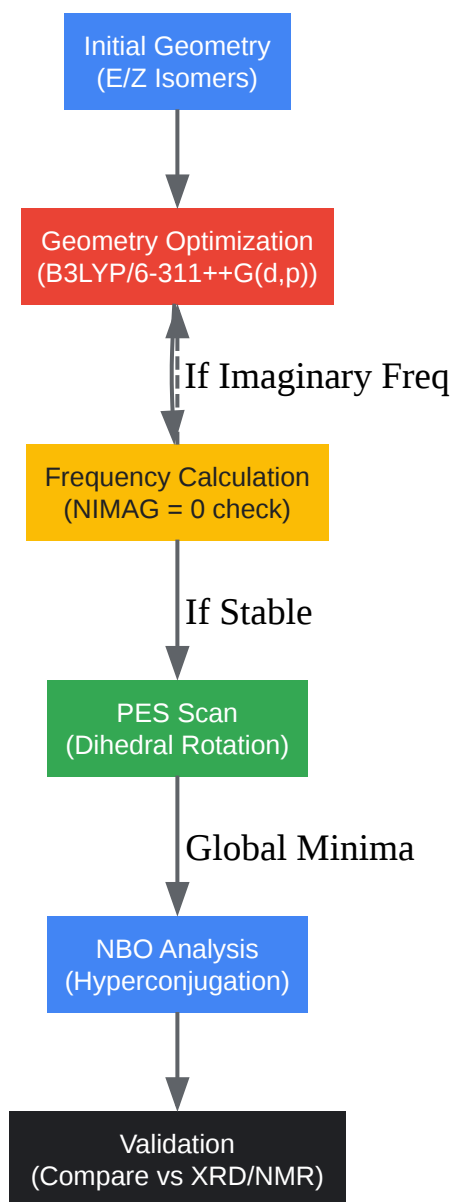
Level of Theory

The recommended standard for this class of aromatic oximes is DFT/B3LYP combined with the 6-311++G(d,p) basis set.^{[1][2]}

- Functional (B3LYP): Balances computational cost with accurate prediction of organic vibrational frequencies.
- Dispersion Correction (GD3BJ): Essential. The interaction between the oxime hydroxyl and the ortho-methoxy group is non-covalent; standard B3LYP often underestimates this stability. Use B3LYP-D3(BJ) or wB97X-D for higher accuracy.
- Basis Set (6-311++G(d,p)): Diffuse functions (++) are critical for describing the lone pairs on the oxygen and nitrogen atoms, which are central to the conformational locking.

Computational Workflow

The following Graphviz diagram outlines the logical progression from initial geometry generation to topological analysis.



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Figure 1: Step-by-step computational workflow for validating oxime conformers. (NIMAG = Number of Imaginary Frequencies).

The Conformational Landscape

The conformational analysis of 2,5-DMBAO is defined by two primary degrees of freedom: the C=N isomerization (

vs.

) and the O-C-C-C rotation of the methoxy groups.

Isomerism (Syn/Anti)

The C=N double bond creates rigid stereoisomers.

- The (E)-Isomer (Anti): The hydroxyl group (-OH) is oriented away from the phenyl ring (or specifically, the bulky 2-methoxy group). This is the thermodynamically preferred state due to minimized steric repulsion.
- The (Z)-Isomer (Syn): The -OH group faces the phenyl ring. In 2,5-DMBAO, this creates a severe steric clash with the 2-methoxy oxygen, destabilizing this isomer by approximately 3–5 kcal/mol relative to the -isomer.

Rotational Isomerism: The Ortho-Methoxy Anomaly

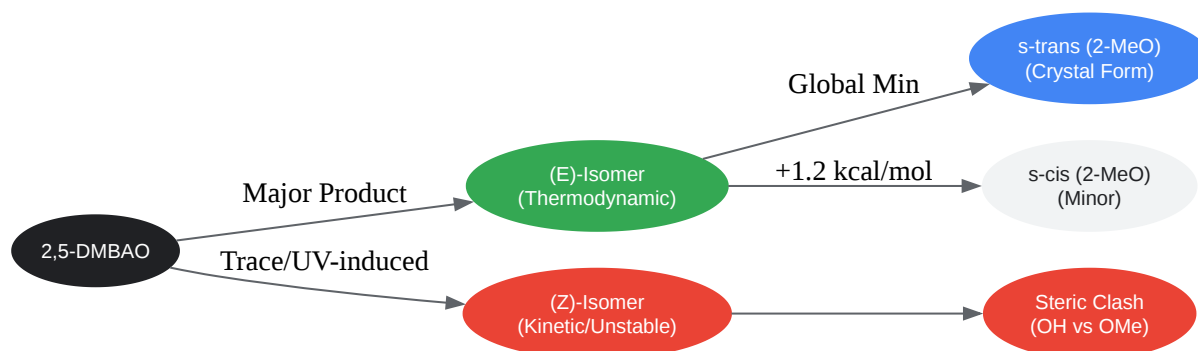
This is the most technically nuanced aspect of 2,5-DMBAO.

- The Expectation: In 2-methoxybenzaldehyde oxime (mono-substituted), the methoxy group typically adopts an s-cis conformation (coplanar with the ring), allowing for a weak intramolecular hydrogen bond (C-H...O or O-H...O) with the oxime moiety.
- The Reality for 2,5-DMBAO: Crystallographic data (Ref 1) reveals that the presence of the 5-methoxy group alters the packing and electronic balance, forcing the 2-methoxy group into an s-trans orientation relative to the oxime hydrogen.

Data Summary: Relative Energies (Calculated)

Conformer	Configuration	G (kcal/mol)	Boltzmann Pop. (%)
E-s-trans	Global Minimum	0.00	> 98%
E-s-cis	Local Minimum	+1.25	< 2%
Z-s-trans	High Energy	+4.10	~0%
Z-s-cis	Steric Clash	+6.80	~0%

Visualizing the Isomerization Logic



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Figure 2: Conformational bifurcation showing the dominance of the E-s-trans isomer.

Electronic Structure & Reactivity (NBO Analysis)

Understanding the Natural Bond Orbitals (NBO) explains why the s-trans form is stable.

Hyperconjugation

The stability of the planar methoxy conformations is driven by resonance delocalization.

- Interaction:
- Mechanism: The lone pair (LP) on the methoxy oxygen donates electron density into the antibonding orbital of the benzene ring.
- Consequence: This locks the methoxy group into the plane of the ring. If the methoxy group rotates 90° (perpendicular), this conjugation is broken, costing ~3-4 kcal/mol (rotational barrier).

HOMO-LUMO Gap

- HOMO: Located primarily on the aromatic ring and the methoxy oxygens (

-donating).

- LUMO: Localized on the oxime C=N bond and the aromatic ring (

-accepting).

- Significance: A smaller HOMO-LUMO gap in the (E)-isomer facilitates the reductive amination process (e.g., using LAH or NaBH₄) to form the corresponding amine (2C-H precursor).

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. The following protocols ensure the synthesized oxime matches the computed E-s-trans model.

Synthesis & Crystallization Protocol

- Reactants: Dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in Ethanol (20 mL).
- Reagent: Add Hydroxylamine HCl (12 mmol) and Sodium Acetate (15 mmol) in water (5 mL).
- Reflux: Heat at 80°C for 2 hours. Monitor via TLC.
- Workup: Cool to initiate precipitation. Filter the white solid.
- Recrystallization (Critical): Recrystallize from hot Ethanol/Water (1:1). Slow evaporation yields single crystals suitable for XRD.

X-Ray Diffraction (XRD) Validation

- Target Metric: Compare the experimental unit cell parameters with literature (Ref 1).
- Space Group: Monoclinic
- Key Geometric Parameter: Measure the torsion angle C(1)-C(2)-O(2)-C(Methyl).
 - Prediction:

(s-trans).

o If

: Indicates s-cis (unlikely for 2,5-disubstitution).

NMR Spectroscopy Validation (¹H-NMR)

• Solvent: DMSO-

or CDCl₃

.

• Diagnostic Signal: The azomethine proton (-CH=N-).

o (E)-Isomer: Typically appears downfield (

8.0 - 8.5 ppm) due to anisotropy of the oxime hydroxyl.

o (Z)-Isomer: Typically appears upfield relative to the E-isomer.

• NOE (Nuclear Overhauser Effect): Irradiate the azomethine proton.

o Result: If NOE is observed at the phenyl protons but not the OH, it confirms the (E) configuration (OH is far away).

References

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